molecular formula C13H21N5 B6629990 N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine

N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine

Numéro de catalogue B6629990
Poids moléculaire: 247.34 g/mol
Clé InChI: MJBHXRDVHDNZEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TAK-242 is a selective inhibitor of Toll-like receptor 4 (TLR4), a crucial receptor involved in the innate immune response.

Mécanisme D'action

N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine is a selective inhibitor of TLR4 signaling, which is activated by various ligands, including lipopolysaccharides (LPS). TLR4 signaling leads to the activation of the transcription factor NF-κB, which induces the expression of pro-inflammatory cytokines and chemokines. N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine binds to a specific site on TLR4, preventing its dimerization and subsequent activation of NF-κB. N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has been shown to inhibit TLR4 signaling in various cell types, including macrophages, dendritic cells, and epithelial cells.
Biochemical and Physiological Effects:
N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has been shown to have potent anti-inflammatory effects in various animal models of disease. In a mouse model of sepsis, N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine treatment reduced the production of pro-inflammatory cytokines and improved survival rates. In a mouse model of inflammatory bowel disease, N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine treatment reduced the severity of colitis and improved histological scores. N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has also been shown to have anti-atherosclerotic effects in a mouse model of atherosclerosis, reducing plaque size and inflammation in the arterial wall. In addition, N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has been shown to have anti-tumor effects in various cancer cell lines, inhibiting cell proliferation and inducing apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has several advantages as a research tool. It is a selective inhibitor of TLR4 signaling, allowing researchers to specifically study the role of TLR4 in various diseases. N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has also been shown to have potent anti-inflammatory effects in various animal models of disease, making it a useful tool for studying the pathogenesis of inflammatory diseases. However, N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has some limitations as a research tool. It is a small molecule inhibitor that may have off-target effects, and its efficacy may vary depending on the cell type and disease model used.

Orientations Futures

N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has shown promise as a potential therapeutic agent for various diseases, and future research directions include optimizing its chemical structure to improve its potency and selectivity, and developing new analogs with improved pharmacokinetic properties. N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has also been shown to have synergistic effects with other drugs, and future studies may investigate its use in combination therapy. In addition, N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has been shown to have anti-tumor effects in various cancer cell lines, and future studies may investigate its potential as an anti-cancer agent.

Méthodes De Synthèse

N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the formation of the pyrazole ring, followed by the introduction of the tert-butyl group and the pyrazolylmethyl group. The final step involves the coupling of the two pyrazole rings to form the desired product. The synthesis of N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has been reported in several research articles, and the yield and purity of the compound can be optimized by modifying the reaction conditions.

Applications De Recherche Scientifique

N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has been extensively studied for its potential therapeutic applications in various diseases. TLR4 is a crucial receptor involved in the innate immune response, and its activation can lead to the production of pro-inflammatory cytokines and chemokines. TLR4 signaling has been implicated in the pathogenesis of various diseases, including sepsis, inflammatory bowel disease, atherosclerosis, and cancer. N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has been shown to inhibit TLR4 signaling and reduce the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for these diseases.

Propriétés

IUPAC Name

N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-10(12-7-15-16-8-12)14-5-11-6-17-18(9-11)13(2,3)4/h6-10,14H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBHXRDVHDNZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNN=C1)NCC2=CN(N=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.